

Technical Guide: N-Mal-N-bis(PEG2-NH-Boc) for Advanced Bioconjugation

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Compound of Interest

Compound Name: *N-Mal-N-bis(PEG2-NH-Boc)*

Cat. No.: B609593

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive information on the procurement, handling, and application of **N-Mal-N-bis(PEG2-NH-Boc)**, a heterobifunctional linker crucial for the development of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Supplier and Pricing Information

N-Mal-N-bis(PEG2-NH-Boc) is a specialized chemical reagent available from several suppliers. The table below summarizes key information for procurement. Pricing is often subject to quotation and may vary based on quantity and purity.

Supplier	Product Name/Catalog Number	CAS Number	Purity	Price/Availability
Precise PEG	N-Mal-N-bis(PEG2-NH-Boc) / AG-7309	2128735-26-0	> 96%	Inquiry required[1]
CP Lab Safety	N-Mal-N-bis(PEG2-NH-Boc), 100 mg	2128735-26-0	96%	Inquiry required[2]
Laibo Chem	N-Mal-n-bis(peg2-nh-boc), 250mg	Not specified	Not specified	Inquiry required[3]
MedchemExpress	N-Mal-N-bis(PEG2-NH-Boc)	2128735-26-0	Not specified	Inquiry required
TargetMol	N-Mal-N-bis(PEG2-NH-Boc)	2128735-26-0	Not specified	Inquiry required

Core Applications and Chemical Properties

N-Mal-N-bis(PEG2-NH-Boc) is a branched polyethylene glycol (PEG)-based linker. Its structure incorporates a maleimide group, which is highly reactive towards thiol groups (e.g., from cysteine residues in proteins), and two Boc-protected amine groups. The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to other molecules, for example, those containing carboxylic acid groups. The PEG spacers enhance the solubility of the molecule in aqueous media.[4] This trifunctional nature allows for the controlled, stepwise assembly of complex bioconjugates.

Experimental Protocols

The following protocols provide a general framework for the use of **N-Mal-N-bis(PEG2-NH-Boc)** in a typical bioconjugation workflow. Optimization may be required for specific

applications.

Protocol 1: Boc Deprotection of N-Mal-N-bis(PEG2-NH-Boc)

This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.

Materials:

- **N-Mal-N-bis(PEG2-NH-Boc)**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

- Dissolve **N-Mal-N-bis(PEG2-NH-Boc)** in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.^[5]
- Monitor the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.^[5]

- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.^[5]
- To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 x 10 mL).
- The resulting deprotected linker (N-Mal-N-bis(PEG2-NH2)) will be a TFA salt. It can be used directly in the next step or neutralized.
- For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.^[5]

Protocol 2: Conjugation of a Payload to the Deprotected Linker

This protocol outlines the coupling of a molecule containing a carboxylic acid group (e.g., a cytotoxic drug) to the newly exposed primary amines of the linker via amide bond formation. This example assumes the payload has a single carboxylic acid for conjugation to one of the free amines on the linker.

Materials:

- Deprotected N-Mal-N-bis(PEG2-NH2) linker (from Protocol 1)
- Carboxylic acid-containing payload
- Anhydrous Dimethylformamide (DMF)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
- N-Hydroxysuccinimide (NHS)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

- Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
- Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
- In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
- Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Protocol 3: Maleimide-Thiol Conjugation to a Protein

This protocol describes the conjugation of the maleimide group of the linker-payload construct to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

- Thiol-containing protein (e.g., an antibody)
- Linker-payload construct from Protocol 2
- Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[6]
- Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
- Anhydrous DMSO or DMF
- Gel filtration column for purification

Procedure:

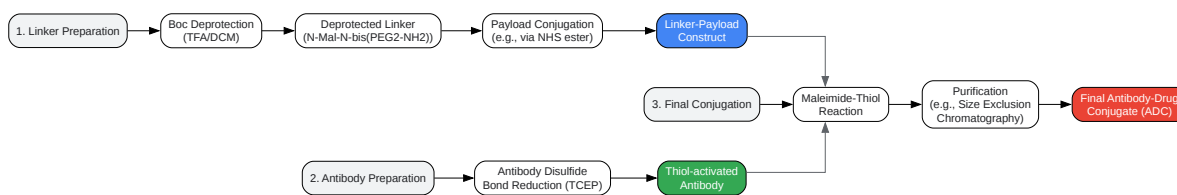
- If the protein's thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the protein in degassed conjugation buffer and add a 10-20 fold molar excess of

TCEP. Incubate at room temperature for 30 minutes.[7]

- Remove the excess TCEP using a desalting column.
- Dissolve the linker-payload construct in a minimal amount of anhydrous DMSO or DMF.[8]
- Add the linker-payload solution to the protein solution at a 10-20 fold molar excess.[9]
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
- Purify the final protein conjugate using a gel filtration column to remove unreacted linker-payload and other small molecules.[6]
- Characterize the final conjugate using techniques such as SDS-PAGE and mass spectrometry to determine the degree of labeling.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **N-Mal-N-bis(PEG2-NH-Boc)**.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

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